N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and an aniline-linked 4-methoxy-2,3-dimethylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-14-16(2)30(28-15)24-13-12-23(26-27-24)25-19-6-8-20(9-7-19)29-34(31,32)22-11-10-21(33-5)17(3)18(22)4/h6-14,29H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGCCZKNBXIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group which is known for its biological significance. The presence of the pyrazole and pyridazine moieties contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 438.55 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses.
Target Interactions
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Data
Recent studies have evaluated the compound's efficacy using various in vitro assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Apoptosis induction |
| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |
| Hep-2 (Laryngeal) | 3.25 | Cytotoxicity through mitochondrial disruption |
| P815 (Mastocytoma) | 17.82 | Apoptosis via caspase activation |
These results indicate that the compound exhibits significant cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Efficacy
A study by Bouabdallah et al. demonstrated that derivatives similar to the target compound exhibited notable cytotoxicity against cancer cell lines such as Hep-2 and P815, with IC50 values indicating strong potential for further development as therapeutic agents .
Anti-inflammatory Properties
Research has indicated that compounds with similar structures can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may also possess anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamide derivatives sharing pyridine, pyridazine, or pyrimidine cores, as well as substituted pyrazole or triazole groups. Key structural and physicochemical differences are highlighted.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Core Heterocycle Influence :
- The pyridazine core in the target compound and provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine (one nitrogen) in or pyrazolopyrimidine in . This may improve binding to targets with polar active sites .
- Pyridazine’s electron-deficient nature could reduce aromatic stacking compared to pyridine but increase dipole interactions.
Methyl and methoxy groups in the target compound enhance lipophilicity (logP) relative to the cyanocarbamimidothioate in , which may improve membrane permeability.
Synthetic Accessibility :
- Yields for analogs range widely (28–76%), with lower yields in complex systems like , likely due to steric hindrance from the chromen-4-one moiety. The target compound’s synthesis would require optimizing coupling reactions between pyridazine and sulfonamide intermediates.
Hydrogen-Bonding Patterns :
- Sulfonamide NH and SO₂ groups in all compounds participate in hydrogen bonding, critical for crystal packing (as analyzed via SHELX ) and target interactions. The methoxy group in the target compound may act as an additional hydrogen-bond acceptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
